6-Bromo-2,5-dimethylquinoline
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Overview
Description
6-Bromo-2,5-dimethylquinoline is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its broad spectrum of biological activities and applications in medicinal and industrial chemistry. The presence of bromine and methyl groups in its structure makes it a unique compound with distinct chemical properties.
Synthetic Routes and Reaction Conditions:
Friedländer Synthesis: This method involves the condensation of 2-aminobenzophenone with an aldehyde or ketone in the presence of an acid catalyst. The reaction typically occurs under reflux conditions.
Skraup Synthesis: This involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid. The reaction is exothermic and requires careful temperature control.
Doebner-Miller Reaction: This method involves the reaction of aniline with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound often involves large-scale adaptations of the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The bromine atom in this compound can be substituted with various nucleophiles such as amines, thiols, and alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as potassium carbonate or sodium hydride.
Major Products Formed:
Oxidation: Quinoline N-oxides.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-Bromo-2,5-dimethylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-2,5-dimethylquinoline involves its interaction with various molecular targets and pathways. The bromine and methyl groups in its structure influence its reactivity and binding affinity to biological targets. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
2,5-Dimethylquinoline: Lacks the bromine atom, resulting in different chemical and biological properties.
6-Bromoquinoline: Lacks the methyl groups, affecting its reactivity and applications.
2,5-Dimethyl-8-bromoquinoline: Similar structure but with bromine at a different position, leading to distinct properties.
Uniqueness: 6-Bromo-2,5-dimethylquinoline is unique due to the specific positioning of the bromine and methyl groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives.
Biological Activity
6-Bromo-2,5-dimethylquinoline is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological effects, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The compound this compound has the following molecular formula: C11H10BrN. Its structure consists of a quinoline ring system with bromine and methyl substituents that enhance its chemical reactivity and biological activity. The presence of these halogen and alkyl groups is significant in modulating interactions with biological targets.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by bacteria and fungi.
- Anticancer Potential : Various investigations suggest that this compound can induce apoptosis in cancer cells. It appears to affect cell proliferation and may inhibit tumor growth through specific molecular interactions.
- Enzyme Modulation : The compound has been reported to interact with various enzymes, potentially acting as an inhibitor or modulator. This interaction can lead to altered metabolic pathways relevant to disease processes.
The biological activity of this compound is attributed to its ability to form stable complexes with target proteins. The mechanisms include:
- Binding Affinity : The compound exhibits high binding affinity towards specific receptors and enzymes, which may contribute to its observed pharmacological effects.
- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, possibly through the activation of caspases or modulation of Bcl-2 family proteins.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that the compound may increase ROS levels in cells, leading to oxidative stress that can induce cell death in cancerous tissues.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against various bacterial strains | |
Anticancer | Induces apoptosis in specific cancer cell lines | |
Enzyme Inhibition | Modulates activity of key metabolic enzymes |
Case Study Example
In a study published by the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on human breast cancer cells (MCF-7). The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was linked to increased levels of ROS and activation of intrinsic apoptotic pathways.
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
6-bromo-2,5-dimethylquinoline |
InChI |
InChI=1S/C11H10BrN/c1-7-3-4-9-8(2)10(12)5-6-11(9)13-7/h3-6H,1-2H3 |
InChI Key |
GRZXEEDYZZOZQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=C(C=C2)Br)C |
Origin of Product |
United States |
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